2-(4-chlorophenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. This compound is also known by its chemical name, A-769662, and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of A-769662 involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. AMPK activation leads to the inhibition of anabolic pathways and the stimulation of catabolic pathways, resulting in increased energy production and glucose uptake. This mechanism of action makes A-769662 a potential candidate for the treatment of metabolic disorders and cancer.
Biochemical and Physiological Effects:
A-769662 has been shown to have several biochemical and physiological effects, including increased glucose uptake, increased fatty acid oxidation, and decreased lipogenesis. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. These effects make A-769662 a potential candidate for the treatment of metabolic disorders and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using A-769662 in lab experiments is its specificity for AMPK activation, which allows for the study of the effects of AMPK activation on cellular metabolism and energy production. However, one limitation of using A-769662 is its potential toxicity, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of A-769662, including the development of more potent and selective AMPK activators, the investigation of its potential as a cancer therapy, and the study of its effects on other metabolic pathways. Additionally, further research is needed to determine the optimal dosage and administration of A-769662 for therapeutic use.
Synthesemethoden
The synthesis of A-769662 involves several steps, starting with the reaction of 4-chloroaniline with 2-bromo-4'-methylacetophenone to form 2-(4-chlorophenyl)-4'-methylacetophenone. This intermediate is then reacted with 5-methyl-1H-benzimidazole-2-carboxylic acid to form the final product, 2-(4-chlorophenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
A-769662 has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of metabolic disorders such as diabetes and obesity. In cancer research, A-769662 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Eigenschaften
Produktname |
2-(4-chlorophenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide |
---|---|
Molekularformel |
C22H18ClN3O |
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H18ClN3O/c1-14-2-11-19-20(12-14)26-22(25-19)16-5-9-18(10-6-16)24-21(27)13-15-3-7-17(23)8-4-15/h2-12H,13H2,1H3,(H,24,27)(H,25,26) |
InChI-Schlüssel |
UWFRSMXYRUJOKG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.